molecular formula C9H6O3 B1379999 4-Hydroxy-1-benzofuran-6-carbaldehyde CAS No. 1021916-93-7

4-Hydroxy-1-benzofuran-6-carbaldehyde

Cat. No.: B1379999
CAS No.: 1021916-93-7
M. Wt: 162.14 g/mol
InChI Key: DVBCKDHIZDOANU-UHFFFAOYSA-N
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Description

4-Hydroxy-1-benzofuran-6-carbaldehyde is a benzofuran derivative featuring a hydroxyl (-OH) group at position 4 and an aldehyde (-CHO) group at position 6 on the fused aromatic ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-benzofuran-6-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dihydroxybenzaldehyde with nitromethane in the presence of acetic acid and ammonium acetate to form 5-hydroxy-2-(2-nitroethenyl)phenol. This intermediate is then reduced using sodium borohydride in a mixture of isopropanol and tetrahydrofuran to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-benzofuran-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Condensation: Aldehyde group reacts with amines or hydrazines under acidic or basic conditions.

Major Products Formed

    Oxidation: 4-Hydroxy-1-benzofuran-6-carboxylic acid.

    Reduction: 4-Hydroxy-1-benzofuran-6-methanol.

    Condensation: Various Schiff bases or hydrazones, depending on the reactants used.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-benzofuran-6-carbaldehyde involves its interactions with biomolecules. The hydroxyl group can form hydrogen bonds with enzyme active sites, leading to enzyme inhibition or modulation. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function. These interactions can result in changes in gene expression and cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Hydroxy-1-benzofuran-6-carbaldehyde with analogous compounds in terms of molecular formula, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties
This compound C₉H₆O₃ 162.14 Benzofuran, -OH, -CHO Synthetic intermediate; potential drug lead
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 Benzene, -OH, -COOH Preservative, polymer synthesis
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 Benzene, -OH, -CHO Flavoring agent; antifungal properties
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Benzene, -CH₂Br, -CHO Alkylating agent in organic synthesis

Physicochemical Properties

  • Solubility: this compound: Likely polar due to -OH and -CHO groups; solubility in alcohols and DMSO inferred from similar benzofurans . 4-Hydroxybenzaldehyde: Soluble in ethanol, ether, and hot water . 4-Hydroxybenzoic acid: Highly soluble in water (5 g/100 mL at 25°C) due to carboxylic acid group .
  • Thermal Stability :

    • Benzofuran derivatives generally exhibit moderate thermal stability, while brominated compounds like 4-(Bromomethyl)benzaldehyde may decompose under heat, releasing hazardous HBr gas .

Biological Activity

4-Hydroxy-1-benzofuran-6-carbaldehyde (C9H6O3) is a significant compound in the benzofuran family, characterized by its hydroxyl and aldehyde functional groups. This compound has garnered attention due to its diverse biological activities, including anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a fused benzene and furan ring with a hydroxyl group at the 4-position and an aldehyde group at the 6-position. This unique configuration contributes to its reactivity and biological efficacy.

PropertyValue
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
SolubilitySoluble in polar solvents (methanol, ethanol, water)
Chemical FamilyBenzofuran derivatives

The biological activity of this compound is attributed to its interactions with various biomolecules, influencing multiple biochemical pathways:

  • Antitumor Activity : The compound has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it can target specific signaling pathways involved in tumor growth.
  • Antibacterial Effects : Studies indicate that this compound exhibits significant antibacterial activity against various pathogens, potentially disrupting bacterial cell wall synthesis or metabolic functions.
  • Antioxidative Properties : The hydroxyl group in the structure allows it to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Case Studies

  • Antitumor Activity :
    • A study demonstrated that this compound effectively inhibited the growth of A549 lung adenocarcinoma cells by targeting the AKT signaling pathway, leading to a reduction in cell viability (IC50 = 16.4 μM) .
  • Antibacterial Activity :
    • In vitro tests showed that the compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .
  • Antioxidative Effects :
    • The compound's ability to reduce oxidative stress was evaluated using DPPH radical scavenging assays, where it demonstrated significant scavenging activity comparable to standard antioxidants .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its solubility in polar solvents. Its stability is influenced by environmental factors such as pH and temperature, which can affect its efficacy in biological systems.

Comparative Analysis

When compared to other benzofuran derivatives, such as benzofuran-2-carboxaldehyde and 4-hydroxybenzaldehyde, this compound displays enhanced reactivity and biological activity due to the presence of both hydroxyl and aldehyde groups.

CompoundKey FeaturesBiological Activity
This compoundHydroxyl and aldehyde groupsAntitumor, antibacterial, antioxidative
Benzofuran-2-carboxaldehydeLacks hydroxyl groupLimited reactivity
4-HydroxybenzaldehydeLacks furan ringDifferent chemical properties

Properties

IUPAC Name

4-hydroxy-1-benzofuran-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-5-6-3-8(11)7-1-2-12-9(7)4-6/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBCKDHIZDOANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=CC(=C21)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Hydroxy-1-benzofuran-6-carbaldehyde
4-Hydroxy-1-benzofuran-6-carbaldehyde
4-Hydroxy-1-benzofuran-6-carbaldehyde
4-Hydroxy-1-benzofuran-6-carbaldehyde
4-Hydroxy-1-benzofuran-6-carbaldehyde
4-Hydroxy-1-benzofuran-6-carbaldehyde

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